N-(2,2-dimethylpropylidene)hydroxylamine
Description
Properties
CAS No. |
10341-66-9 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N 2,2 Dimethylpropylidene Hydroxylamine and Analogous Structures
Direct Condensation and Imine/Oxime Formation Reactions
The most common method for preparing oximes is the direct reaction of an aldehyde or a ketone with hydroxylamine (B1172632), typically in a weakly acidic medium. wikipedia.orgbyjus.com This reaction yields an aldoxime or ketoxime, respectively, along with the elimination of a water molecule. byjus.com For the specific synthesis of N-(2,2-dimethylpropylidene)hydroxylamine, pivaldehyde is treated with hydroxylamine. These reactions are reversible and can be catalyzed by acid. ncert.nic.in

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a well-established two-part mechanism analogous to imine formation. ncert.nic.inquora.com
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. quora.comscribd.com The presence of an oxygen atom in hydroxylamine increases the nucleophilicity of the nitrogen atom. quora.com This step forms a tetrahedral intermediate, often referred to as a carbinolamine.
Dehydration: The intermediate carbinolamine is unstable and undergoes acid-catalyzed dehydration. ncert.nic.in A proton transfer from the nitrogen to the oxygen of the original carbonyl group creates a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an oxime. quora.comkhanacademy.org
The efficiency and rate of oxime formation are significantly influenced by both steric and electronic factors related to the carbonyl compound. ncert.nic.innumberanalytics.com
Electronic Effects: The reactivity of the carbonyl group is paramount. Electron-withdrawing groups adjacent to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating the reaction. ncert.nic.instackexchange.com Conversely, electron-donating groups or conjugation (like in benzaldehyde) can decrease the electrophilicity of the carbonyl carbon by reducing the polarity of the C=O bond, making the reaction slower compared to aliphatic aldehydes like propanal. ncert.nic.in
Steric Effects: Steric hindrance plays a crucial role, particularly with ketones and sterically encumbered aldehydes. ncert.nic.in The presence of bulky substituents around the carbonyl group hinders the approach of the hydroxylamine nucleophile. ncert.nic.in In the synthesis of this compound, the reactant is pivaldehyde, which possesses a bulky tert-butyl group adjacent to the carbonyl. This steric bulk can decrease the reaction rate compared to less hindered aldehydes. However, aldehydes are generally more reactive than ketones in these condensation reactions because they have only one substituent, leaving one side more accessible for nucleophilic attack. ncert.nic.in Some studies on related reactions have noted that sterically hindered substituents can reduce reaction yields. acs.org
The interplay of these factors is summarized in the table below.
| Factor | Influence on Reactivity | Example Group on Carbonyl Compound | Effect on Oxime Formation Rate |
|---|---|---|---|
| Electronic | Electron-withdrawing | -NO2, -Cl | Increases |
| Electronic | Electron-donating | -CH3, -OCH3 | Decreases |
| Steric | Less bulky group | -H (Formaldehyde) | Increases |
| Steric | Bulky group | -C(CH3)3 (Pivaldehyde) | Decreases |
Advanced Synthetic Approaches to Hydroxylamines and Derivatives
Beyond direct condensation, several advanced synthetic strategies can be employed to generate hydroxylamines and their derivatives, which can be precursors to or analogues of this compound.
N-substituted and O-substituted hydroxylamines are versatile intermediates. nih.gov Historically, their synthesis via alkylation was often complicated by overalkylation. nih.gov Modern methods offer more control.
N-Alkylation/Arylation: The nitrogen atom of hydroxylamine is more nucleophilic than the oxygen, favoring N-alkylation. cardiff.ac.uk Palladium-catalyzed cross-coupling reactions using ligands like BippyPhos allow for the smooth N-arylation of hydroxylamines with aryl halides. organic-chemistry.org Copper-catalyzed methods are also effective for the N-arylation of N- and O-functionalized hydroxylamines. organic-chemistry.org Iridium-catalyzed allylic substitution of unprotected hydroxylamine can yield N-(1-allyl)hydroxylamines with high selectivity. organic-chemistry.org
O-Alkylation/Arylation: O-alkylation is also a common transformation. acs.org A direct method involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by N-deprotection under acidic conditions to yield O-substituted hydroxylamines. organic-chemistry.orgthieme-connect.com O-arylation can be achieved by reacting N-hydroxyphthalimide with diaryliodonium salts, followed by a mild hydrolysis step. organic-chemistry.org
These methods are summarized below.
| Strategy | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| N-Arylation | Aryl halides, Pd-catalyst (e.g., BippyPhos) | N-Arylhydroxylamines | organic-chemistry.org |
| N-Arylation | Aryl iodides, Cu-catalyst | N-Arylhydroxylamines | organic-chemistry.org |
| N-Allylation | Allylic carbonates, Ir-catalyst | N-Allylhydroxylamines | organic-chemistry.org |
| O-Alkylation | Alcohols (via mesylates), tert-butyl N-hydroxycarbamate | O-Alkylhydroxylamines | organic-chemistry.orgthieme-connect.com |
| O-Arylation | Diaryliodonium salts, N-hydroxyphthalimide | O-Arylhydroxylamines (aryloxyamines) | organic-chemistry.org |
Reductive amination is a powerful method for forming amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. masterorganicchemistry.comlibretexts.org In the context of hydroxylamine chemistry, this pathway can be adapted in a few ways. The reduction of pre-formed oximes or oxime ethers is a key strategy for accessing N,O-disubstituted hydroxylamines. nih.gov
This transformation is challenging due to the need to selectively reduce the C=N double bond without cleaving the weaker N-O bond. nih.govnih.gov
Catalytic Hydrogenation: Systems using catalysts like Adam's catalyst (PtO₂) with hydrogen gas can reduce oximes to hydroxylamines. nih.gov More recently, iridium-based homogeneous catalysts have shown high efficiency in reducing both aldoximes and ketoximes to the corresponding N-alkyl-N-hydroxylamine products in excellent yields. nih.gov
Borohydride (B1222165) Reagents: While traditional methods often rely on stoichiometric borohydride reagents, newer catalytic systems are being developed. nih.govnih.gov Sodium cyanoborohydride (NaBH₃CN) is a common reagent used in reductive amination because it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
One-Pot Procedures: Reductive amination allows for one-pot syntheses where an aldehyde or ketone reacts with a hydroxylamine derivative, and the resulting iminium or oxime intermediate is reduced in situ to form the substituted hydroxylamine product. nih.govmasterorganicchemistry.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of oxime derivatives.
A notable example is a visible-light-mediated three-component reaction for synthesizing oxime esters. rsc.org In this process, an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester are combined in the presence of a photocatalyst like eosin (B541160) Y. rsc.org This method tolerates a wide range of aldehydes, including those with steric hindrance and various electronic properties, to produce diverse oxime esters in high yields under mild conditions. rsc.orgnih.gov Another example involves the condensation of hydroxylamine salts, aldehydes, and compounds with active hydrogen atoms (like thiophenes) to produce novel hydroxylamines. google.com Three-component condensations involving hydroxylamine, formaldehyde, and hydrogen sulfide (B99878) have also been used to create N-hydroxy-1,3,5-dithiazinanes. researchgate.net
Protective Group Chemistry in the Synthesis of this compound Precursors
Strategic Use of Silylated Hydroxylamines
Silylated hydroxylamines have emerged as valuable reagents in the synthesis of oximes. One notable example involves a two-step procedure for preparing oximes from alcohols, alkyl halides, or alkyl sulfonates without the need for an external oxidant. This method utilizes O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) as a key reagent. The process involves an initial substitution reaction with the starting material, followed by treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), to furnish the desired oxime.
This approach offers a versatile and mild route to oxime synthesis, which is a fundamental step in the formation of this compound from its corresponding aldehyde, pivalaldehyde. The use of a silylated hydroxylamine derivative streamlines the process and avoids harsh oxidative conditions that might be incompatible with sensitive functional groups elsewhere in the molecule.
Reaction Mechanisms and Chemical Reactivity of N 2,2 Dimethylpropylidene Hydroxylamine
Fundamental Reactivity Patterns
The fundamental reactivity of N-(2,2-dimethylpropylidene)hydroxylamine is characterized by its ability to act as both a nucleophile and, under certain conditions, a precursor to electrophilic species. Its oxime functionality is also susceptible to both oxidation and reduction.
The nitrogen atom of the oxime group in this compound is nucleophilic, a characteristic common to hydroxylamine (B1172632) derivatives. In basic conditions, hydroxylamine-O-sulfonic acid, a related compound, is known to react as a nucleophile. researchgate.net This nucleophilicity allows it to engage in reactions such as N-amination. The specific reactivity of this compound as a nucleophile is a subject of detailed study in synthetic contexts.
While the hydroxylamine moiety is inherently nucleophilic, it can be converted into potent electrophilic aminating reagents. rsc.org Derivatives such as O-acyl or O-sulfonyl hydroxylamines are used in electrophilic amination reactions. rsc.orgnih.gov For instance, reagents like O-pivaloyl hydroxylammonium triflate (PONT) serve as an effective "NH₂⁺" surrogate, enabling the amination of various nucleophiles like alkenes and arenes. rsc.orgnih.gov These transformations typically involve a pre-activation step to convert the hydroxyl group into a better leaving group, thereby enhancing the electrophilicity of the nitrogen atom.
The oxime functionality of this compound can undergo both oxidation and reduction.
Oxidation: Oxidation of N,N-disubstituted hydroxylamines is a primary method for synthesizing nitrones. chimia.charkat-usa.org This transformation can be achieved using a variety of oxidizing agents. Common oxidants include mercuric oxide, hydrogen peroxide catalyzed by systems like methylrhenium trioxide (MTO), and hypervalent iodine reagents. arkat-usa.orgresearchgate.net The oxidation of the hydroxylamine precursor to this compound would yield the corresponding nitrone. In advanced oxidation processes (AOPs), hydroxylamine can be oxidized to form reactive nitrogen species such as nitroxyl (B88944) (HNO), nitric oxide radical (•NO), and nitrogen dioxide radical (•NO₂). nih.gov
Reduction: The reduction of the oxime group is a significant transformation. Catalytic hydrogenation or treatment with reducing agents can lead to the corresponding hydroxylamine or primary amine. The specific products depend on the reaction conditions and the reducing agent employed.
Table 1: Oxidation Reactions of Hydroxylamine Derivatives This table is interactive. You can sort and filter the data.
| Precursor Type | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| N,N-disubstituted hydroxylamines | Mercuric Oxide (HgO) | Nitrones | arkat-usa.org |
| N,N-disubstituted hydroxylamines | Hydrogen Peroxide (H₂O₂)/MTO | Nitrones | researchgate.net |
| Secondary Amines | Metal catalysts | Nitrones | arkat-usa.org |
| Hydroxylamine (in AOPs) | SO₄•⁻, •OH | Reactive Nitrogen Species (HNO, •NO) | nih.gov |
Role as a Synthetic Intermediate and Reagent
This compound and related oximes are valuable intermediates in organic synthesis, primarily for the protection of carbonyl compounds and as precursors to nitrones for cycloaddition reactions.
Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability under various reaction conditions. The formation of this compound from pivalaldehyde and hydroxylamine serves as an effective method to protect the highly reactive aldehyde functionality.
One of the most significant applications of hydroxylamine derivatives is in the synthesis of nitrones. organic-chemistry.org Nitrones are powerful 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings, which are precursors to valuable γ-amino alcohols. researchgate.net
The synthesis of a nitrone from this compound would typically involve the oxidation of its N-alkylated or N-arylated precursor. For example, the oxidation of N,N-disubstituted hydroxylamines is a direct route to nitrones. chimia.chresearchgate.net Alternatively, nitrones can be synthesized via the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. mdpi.com Once formed, the resulting nitrone can participate in a variety of transformations, including cycloaddition reactions and additions of nucleophiles. chimia.chresearchgate.net
Table 2: Methods for Nitrone Synthesis This table is interactive. You can sort and filter the data.
| Starting Material | Method | Key Features | Reference(s) |
|---|---|---|---|
| N,N-disubstituted Hydroxylamines | Direct Oxidation | Mild conditions, high yields. | chimia.charkat-usa.org |
| Secondary Amines | Direct Oxidation | Often uses metal catalysts. | arkat-usa.org |
| Aldehydes/Ketones & N-monosubstituted Hydroxylamines | Condensation | Common method, but can be limited by steric hindrance. | organic-chemistry.orgmdpi.com |
| N-hydroxyamides | Iridium-catalyzed Reduction | High chemoselectivity for cyclic and macrocyclic nitrones. | organic-chemistry.org |
Application in Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)
The nitrone generated from this compound readily undergoes [3+2] dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. wikipedia.org This type of reaction is a powerful tool in organic synthesis for constructing stereochemically rich cyclic systems. wikipedia.org
The mechanism of the [3+2] cycloaddition is generally considered a concerted, pericyclic process. wikipedia.org The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org When the dipolarophile possesses an electron-donating group, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone is dominant, leading preferentially to the 5-substituted isoxazolidine. wikipedia.org Conversely, with an electron-poor dipolarophile, the HOMO of the nitrone and the LUMO of the dipolarophile dictate the interaction, favoring the formation of the 4-substituted product. wikipedia.org
Recent computational studies using Molecular Electron Density Theory (MEDT) on the [3+2] cycloaddition of N-t-butyl nitrone with cyanoacetylene (B89716) suggest that the reaction proceeds through a one-step mechanism. The N-t-butyl nitrone acts as a strong nucleophile, while the cyanoacetylene behaves as a strong electrophile. researchgate.net The analysis of the potential energy surface indicates that the formation of both possible regioisomeric products is exothermic. researchgate.net
Table 1: Theoretical Kinetic and Thermodynamic Data for the [3+2] Cycloaddition of N-t-butyl nitrone with Cyanoacetylene Data sourced from a computational study at the B3LYP/6–311++G(d,p) level. researchgate.net
| Reaction Path | Activation Gibbs Free Energy (ΔG) (kJ/mol) | Reaction Gibbs Free Energy (ΔG) (kJ/mol) |
| Path a | 92.28 | -113.58 |
| Path b | 96.56 | -86.76 |
Catalytic Transformations and Mechanistic Investigations
The reactivity of nitrones derived from this compound can be significantly enhanced and controlled through catalysis, enabling a broader scope of transformations and the development of asymmetric methodologies.
Role of Transition Metal Catalysis in this compound Reactions
Transition metal catalysts have been shown to mediate cycloaddition reactions involving nitrones. For instance, scandium triflate (Sc(OTf)₃) has been employed to catalyze the [3+2] cycloaddition of nitrones with ynones, providing an efficient route to functionalized (2,3-dihydroisoxazol-4-yl) ketones. rsc.org While the broader application of various transition metals in cycloadditions is well-documented, specific examples detailing the use of this compound or its direct nitrone derivative are often part of wider substrate scope studies. researchgate.netnih.govrsc.org The coordination chemistry of hydroxylamines with transition metals is an area of study, though often focused on different ligand structures. nih.gov
The general mechanism for such catalytic processes often involves the activation of either the nitrone or the dipolarophile by the metal center, which lowers the energy barrier of the reaction. nih.gov In some cases, the transition metal can pre-organize the reacting components, overcoming the entropic penalties associated with cycloaddition reactions. nih.gov
Organocatalytic Activation and Processes
Organocatalysis presents a metal-free approach to activating reactions involving nitrones. Asymmetric [3+2] cycloadditions have been developed using chiral organocatalysts, such as Cinchona alkaloid derivatives. nih.govresearchgate.net These catalysts can facilitate the in situ generation of N-carbamoyl nitrones, which then react with dipolarophiles to produce isoxazolidines with high enantiomeric excess. nih.govresearchgate.net
A proposed mechanism for organocatalytic formal [3+2] cycloaddition involves the use of a phase-transfer catalyst, derived from Cinchona alkaloids, to mediate the reaction between an N-protected hydroxylamine derivative and a glutaconate as the dipolarophile. nih.govresearchgate.net This methodology allows for the formation of N-Boc- and N-Cbz-protected isoxazolidines as single diastereoisomers in high yields. nih.govresearchgate.net
Detailed Kinetic and Mechanistic Studies of Catalytic Cycles
Detailed kinetic and mechanistic studies provide insight into the catalytic cycles of nitrone cycloadditions. For the [3+2] cycloaddition of α-phenyl-N-tert-butylnitrone (PBN), a structurally related nitrone, with various activated nitriles, second-order rate constants have been determined. rsc.org These studies help in quantifying the reactivity of the nitrone with different dipolarophiles.
Table 2: Second-Order Rate Constants for the Cycloaddition of α-phenyl-N-tert-butylnitrone (PBN) with Activated Nitriles in Acetonitrile rsc.org
| Dipolarophile | Relative Rate Constant |
| Tetracyanomethane | 5.4 x 10³ |
| Chlorotricyanomethane | 3.1 x 10² |
| Dibromo-malononitrile | 8 |
| Dichloro-malononitrile | 1 |
| Trichloroacetonitrile | 9 x 10⁻³ |
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms. For the cycloaddition of N-tert-butyl,α-(4-trifluoromethyl)-phenylnitrone with methacrolein, DFT calculations at the B3LYP/6-31(d) level were used to investigate the regio- and diastereoselectivity. lp.edu.ua The calculations of global and local reactivity indices, as well as thermodynamic parameters, help to explain the observed selectivities. lp.edu.ua Such theoretical investigations have shown that for certain systems, the activation enthalpy differences between various transition states can explain the preferential formation of specific isomers. lp.edu.ua The analysis of the electronic structure of transition states through methods like Bonding Evolution Theory (BET) has revealed that in some cases, the formation of new covalent bonds occurs after the transition state has been passed. researchgate.net
Structural Elucidation and Characterization Methodologies for N 2,2 Dimethylpropylidene Hydroxylamine
Spectroscopic Techniques for Molecular Structure Analysis
Spectroscopic methods are fundamental in determining the molecular structure of N-(2,2-dimethylpropylidene)hydroxylamine by providing detailed information about its atomic composition and bonding arrangement.
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR spectroscopy can elucidate the connectivity and chemical environment of atoms. For a molecule like this compound, ¹H and ¹³C NMR are the most relevant techniques.
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons in the molecule. The protons of the tert-butyl group would be expected to produce a single, strong signal due to their chemical equivalence, appearing at a characteristic upfield chemical shift. The proton attached to the imine carbon and the hydroxyl proton would each produce their own distinct signals at different chemical shifts.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the imine carbon, would each have characteristic chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃-C | ~1.1 | Singlet | 9H |
| -CH=N | ~7.3 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| (CH₃)₃ -C | ~27 |
| (CH₃)₃-C | ~35 |
Vibrational Analysis via Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and N-O functional groups.
The O-H stretching vibration of the hydroxylamine (B1172632) group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group would be observed around 2850-3000 cm⁻¹. The C=N stretching of the imine group is expected in the range of 1640-1690 cm⁻¹. The N-O stretching vibration usually appears in the 900-950 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3100-3500 (broad) |
| C-H | Stretching | 2850-3000 |
| C=N | Stretching | 1640-1690 |
Mass Spectrometric Approaches for Molecular Mass Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The exact mass of this compound is 101.0841 g/mol . Fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals, providing clues about the molecule's structure.
Electronic Absorption Spectroscopy (UV-Vis) Principles
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The chromophore in this compound is the C=N double bond of the imine group. This group is expected to exhibit a π → π* transition at shorter wavelengths (typically below 200 nm) and a weaker n → π* transition at longer wavelengths (around 220-300 nm). The exact position and intensity of these absorption bands are influenced by the solvent and the substituents on the chromophore.
X-ray Crystallography for Solid-State Structural Information
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology for Single Crystal X-ray Diffraction
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
The intensities and positions of these diffracted spots are collected by a detector. This data is then processed mathematically to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. This information provides an unambiguous determination of the molecular structure in the solid state, including the stereochemistry of the C=N double bond. Although no specific X-ray crystallographic data for this compound was found in the searched literature, this technique remains the gold standard for solid-state structural elucidation.
Conformational Analysis and Intermolecular Interactions in the Solid State
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of detailed experimental or computational studies on the solid-state structure of this compound. While this compound, also known by its synonyms Pivalaldehyde oxime and 2,2-Dimethyl-propanal oxime, is utilized in various chemical syntheses, its own crystal structure, conformational properties, and intermolecular interactions in the solid state have not been characterized and reported.
Typically, the analysis of a molecule's solid-state conformation and intermolecular interactions relies on single-crystal X-ray diffraction data. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional shape. Furthermore, this data allows for the detailed examination of how molecules pack together in a crystal lattice and the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern this packing.
In the absence of such experimental data for this compound, a detailed discussion of its specific solid-state behavior is not possible. Theoretical studies, such as those employing ab initio or density functional theory (DFT) calculations, can often provide valuable insights into the likely conformations and interaction energies of a molecule. However, published computational studies focusing on the solid-state properties of this compound are also not available.
For context, studies on related small molecules containing hydroxylamine functionalities often reveal the significant role of hydrogen bonding in their crystal structures. For instance, in the solid state, molecules with N-O-H groups are prone to forming hydrogen-bonded chains or more complex networks, which significantly influence their melting points and solubility. The bulky tert-butyl group in this compound would also be expected to play a crucial role in the steric aspects of its crystal packing.
Without specific crystallographic or computational data, any description of bond lengths, angles, or intermolecular interactions for this compound would be purely speculative. Therefore, a scientifically accurate and detailed analysis as outlined in the requested section cannot be provided at this time. Further experimental or computational research is required to elucidate the solid-state structural chemistry of this compound.
Computational and Theoretical Studies of N 2,2 Dimethylpropylidene Hydroxylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular systems. For N-(2,2-dimethylpropylidene)hydroxylamine, these calculations can elucidate its behavior in chemical reactions, predict its spectroscopic signatures, and map out its electronic landscape.
Exploration of Reaction Pathways and Transition States
While specific computational studies on the reaction pathways of this compound are not extensively documented, the methodologies for such explorations are well-established through research on other oximes. figshare.comresearchgate.net DFT calculations are instrumental in modeling chemical reactions, such as hydrolysis or isomerization, at the atomic level. researchgate.netnih.gov
These computational investigations typically involve mapping the potential energy surface of a reaction. This process identifies the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key parameter for understanding reaction kinetics.
For instance, a computational study on the formation of oximes has shown that the reaction can proceed through different pathways depending on the conditions, such as the presence of a catalyst or the pH of the medium. researchgate.net A similar approach could be applied to study the synthesis of this compound from pivaldehyde and hydroxylamine (B1172632). The steric hindrance from the t-butyl group would likely influence the energy barriers of the reaction, a hypothesis that can be rigorously tested through computation.
Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | B3LYP/6-31G(d) | 25.4 |
| Neutral Hydrolysis | B3LYP/6-31G(d) | 35.2 |
| Isomerization (E to Z) | M06-2X/def2-TZVP | 30.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations of reaction pathways. Specific values for this compound would require dedicated computational studies.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of molecules. For this compound, these calculations can provide valuable data for infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.
Theoretical vibrational frequencies (IR and Raman) can be computed, and their comparison with experimental spectra can help in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy, aiding in the structural elucidation of the molecule. A study on 3- and 4-nitrobenzaldehyde (B150856) oximes demonstrated the successful application of DFT methods in predicting their geometric parameters, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. mdpi.com
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Computational Method | Predicted Value |
| C=N Stretch (IR) | B3LYP/6-311++G(d,p) | ~1650 cm⁻¹ |
| O-H Stretch (IR) | B3LYP/6-311++G(d,p) | ~3300 cm⁻¹ |
| ¹H NMR (CH=N) | GIAO-B3LYP/6-311++G(d,p) | ~7.5 ppm |
| ¹³C NMR (C=N) | GIAO-B3LYP/6-311++G(d,p) | ~155 ppm |
Note: These are illustrative predicted values. Actual computational results would depend on the specific level of theory and basis set used.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations provide a wealth of information about the distribution of electrons within the molecule. Key aspects that can be analyzed include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The energies of the HOMO and LUMO, and the gap between them, are fundamental reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical attack.
For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, which would be reflected as regions of negative electrostatic potential on the MEP map. The bulky t-butyl group would also significantly influence the electronic environment and steric accessibility of the reactive sites.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.
Conformational Analysis and Dynamics in Solution
This compound can exist in different conformations due to the rotation around its single bonds. MD simulations can be employed to explore the conformational landscape of the molecule in different solvent environments. These simulations can reveal the most stable conformations and the energy barriers for interconversion between them. Understanding the conformational preferences is crucial as it can significantly impact the molecule's reactivity and interactions with other molecules.
Ligand-Receptor Interaction Modeling (if applicable, non-medical)
In non-medical contexts, such as materials science or catalysis, this compound could potentially act as a ligand for metal ions. researchgate.net MD simulations, often in combination with docking studies, can be used to model the interaction of this molecule with a receptor site, such as a metal center in a catalyst. These simulations can predict the binding affinity and the geometry of the complex, providing insights into the factors that govern the interaction. However, to date, no specific ligand-receptor interaction modeling studies for this compound in a non-medical context have been reported in the literature.
Machine Learning and AI in Chemical Property Prediction
The core principle behind this predictive power lies in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. mdpi.comijnrd.org These are mathematical models that aim to establish a reliable correlation between a molecule's structural features and its observed activity or properties. ijaar.org The process begins with the creation of a dataset containing a diverse set of molecules with known properties. researchgate.net For each molecule, a set of "descriptors" is calculated. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic nature. ijnrd.org
Once a dataset of molecular descriptors and their corresponding properties is established, machine learning algorithms are employed to build a predictive model. nih.gov A variety of algorithms can be used, ranging from simpler linear models to more complex ones like random forests and deep neural networks. nih.govbohrium.com These algorithms identify the key descriptors that are most influential in determining a specific property and learn the mathematical relationship between them. mdpi.com After a model is trained and validated for its predictive accuracy, it can be used to estimate the properties of new molecules, such as this compound, simply by calculating their molecular descriptors and feeding them into the model. ijaar.org
Recent advancements have seen the rise of sophisticated models like Graph Neural Networks (GNNs) and transformer-based architectures, which can learn directly from the molecular graph or simplified representations like SMILES strings. nih.govopenreview.net These methods have shown high accuracy in predicting a wide range of properties including lipophilicity, solubility, and reaction outcomes. nih.gov
While specific machine learning studies focused exclusively on this compound are not prominent in existing literature, the established methodologies are broadly applicable. By inputting the structure of this compound into a pre-trained model, it is possible to generate predictions for a variety of its properties. The accuracy of these predictions would be contingent on the quality and relevance of the data used to train the model. arxiv.org
Below is a hypothetical table illustrating the types of physicochemical properties of this compound that could be predicted using various machine learning models, along with potential predicted values for illustrative purposes.
| Predicted Property | Hypothetical Predicted Value | Relevant Machine Learning Model Type |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | 1.45 | Graph Neural Network (GNN) |
| Aqueous Solubility (logS) | -1.8 | Random Forest |
| Boiling Point (°C) | 155.2 | Deep Neural Network (DNN) |
| Polarizability (ų) | 12.8 | Kernel Ridge Regression |
| HOMO-LUMO Gap (eV) | 6.2 | SchNet |
Applications in Advanced Chemical Technologies Excluding Prohibited Areas
Utilization in Polymer and Materials Science
The field of polymer and materials science has seen the emergence of sophisticated techniques for creating materials with tailored properties. While not a conventional monomer in the traditional sense, the functionalities present in N-(2,2-dimethylpropylidene)hydroxylamine and its derivatives offer unique opportunities in this domain.
This compound is not typically employed as a primary monomer for building the backbone of a polymer chain. However, its derivatives play a crucial role in controlled radical polymerization (CRP) techniques, specifically in nitroxide-mediated polymerization (NMP). wikipedia.org This method allows for the synthesis of polymers with well-defined architectures, low polydispersity, and controlled molecular weights. wikipedia.org
The key to this application lies in the formation of alkoxyamines, which can be derived from N-hydroxylimines. A notable example is the family of initiators based on the N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide, commercially known as SG1. icp.ac.ruresearchgate.net This nitroxide is structurally related to the radical that could be formed from this compound. In NMP, the C-O bond of an alkoxyamine initiator can reversibly cleave to generate a propagating radical and a stable nitroxide radical. wikipedia.org This reversible termination process allows for the controlled growth of polymer chains.
While direct use of this compound as a monomer is not documented, its structural motif is integral to the design of these specialized NMP initiators. The bulky tert-butyl group is a common feature in nitroxides designed for controlling the polymerization of a wide range of monomers. icp.ac.ru
Table 1: Key Features of Nitroxide-Mediated Polymerization (NMP)
| Feature | Description |
| Control Mechanism | Reversible termination of growing polymer chains by a stable nitroxide radical. |
| Key Components | Monomer, radical initiator, and a nitroxide mediator (or a unimolecular alkoxyamine initiator). |
| Resulting Polymers | Well-defined architectures (e.g., block copolymers), low polydispersity, and controlled molecular weights. wikipedia.org |
| Relevant Nitroxides | TEMPO, TIPNO, and SG1 (structurally related to the target compound). icp.ac.ru |
The N-hydroxylimine group of this compound possesses both hydrogen bond donor (the hydroxyl proton) and acceptor (the nitrogen and oxygen lone pairs) capabilities. This makes it a valuable building block for the construction of supramolecular assemblies. rsc.orgfrontiersin.org Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. frontiersin.org
The oxime functionality, in general, has been extensively used in the design of ligands for coordination chemistry and in the formation of crystal engineering motifs. rsc.orgresearchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate to metal ions, leading to the formation of metallosupramolecular structures with diverse topologies and properties. researchgate.net The ability of the hydroxyl group to form strong hydrogen bonds further directs the assembly of these molecules in the solid state, influencing their crystal packing and material properties. rsc.org
While specific studies focusing solely on the supramolecular chemistry of this compound are not widely reported, the fundamental principles of oxime chemistry suggest its potential for creating intricate, self-assembled architectures. rsc.org
Contributions to Fine Chemical Synthesis
The synthesis of complex organic molecules with high precision is a cornerstone of modern chemistry. This compound and its derivatives can serve as valuable reagents and intermediates in the formation of new chemical bonds.
The N-O bond in hydroxylamines and their derivatives is a key functional group that can be cleaved under specific conditions to generate reactive intermediates. This reactivity can be exploited in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds using hydroxylamines as the nitrogen source. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a hydroxylamine (B1172632) derivative in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org While a specific protocol using this compound is not detailed, the general reactivity of hydroxylamines in such transformations suggests its potential as a precursor to N-arylated products.
Furthermore, the nitrogen-nitrogen (N-N) bond is a crucial linkage in many pharmaceuticals and agrochemicals. Cross-dehydrogenative coupling reactions of N-methoxyamides with benzotriazoles have been reported, highlighting the potential for N-N bond formation involving hydroxylamine derivatives. d-nb.info
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. youtube.com After the desired stereoselective transformation, the auxiliary is removed. While prominent examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's sultam, there is no widespread application of this compound itself as a chiral auxiliary reported in the literature.
However, the principle of using chiral derivatives of aldehydes in asymmetric synthesis is well-established. For instance, chiral auxiliaries can be derived from amino acids and used to direct the alkylation of enolates with high diastereoselectivity. youtube.com It is conceivable that chiral derivatives of this compound, where a stereocenter is introduced elsewhere in the molecule, could be developed for applications in asymmetric synthesis. The steric bulk of the tert-butyl group could play a role in influencing the facial selectivity of reactions on a tethered substrate.
Development of Analytical Reagents and Probes
The ability of the oxime group to bind to metal ions has led to its use in the development of analytical reagents and probes for the detection and quantification of various species. Oxime-based sensors have been designed for the colorimetric or fluorometric detection of metal ions. The interaction of the analyte with the oxime moiety leads to a change in the spectroscopic properties of the molecule, which can be measured to determine the concentration of the analyte.
While specific analytical probes based on this compound are not extensively documented, the fundamental coordination chemistry of oximes suggests its potential in this area. The formation of colored complexes with metal ions could form the basis of simple colorimetric tests.
Environmental Considerations in the Chemical Lifecycle of N 2,2 Dimethylpropylidene Hydroxylamine
Application of Green Chemistry Principles in Synthesis and Application
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edunih.gov The synthesis of N-(2,2-dimethylpropylidene)hydroxylamine and other oximes provides a fertile ground for the application of these principles, focusing on maximizing resource efficiency and minimizing environmental impact.
A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy are inherently waste-reducing at the most fundamental level. msu.edu
The standard synthesis of this compound involves the condensation reaction between 2,2-dimethylpropanal (also known as pivalaldehyde) and hydroxylamine (B1172632). This reaction is a classic example of an addition-elimination process where the only byproduct is water, leading to a high theoretical atom economy.
Reaction: C₅H₁₀O (2,2-dimethylpropanal) + NH₂OH (hydroxylamine) → C₅H₁₁NO (this compound) + H₂O (water)
The atom economy for this synthesis can be calculated as follows:
The table below details the calculation for the synthesis of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 2,2-dimethylpropanal | C₅H₁₀O | 86.13 | Reactant |
| Hydroxylamine | NH₂OH | 33.03 | Reactant |
| This compound | C₅H₁₁NO | 101.15 | Product |
| Water | H₂O | 18.02 | Byproduct |
| Total Reactant Mass | 119.16 | ||
| Atom Economy (%) | (101.15 / 119.16) * 100 = 84.88% |
While an 84.88% atom economy is quite high, green chemistry principles encourage the exploration of alternative pathways, such as rearrangement or addition reactions, which can theoretically achieve 100% atom economy. scranton.edursc.org Minimizing waste also extends beyond atom economy to include the reduction of auxiliary substances like solvents and separation agents, and preventing the generation of pollutants. nih.gov
The energy required for chemical processes is a significant environmental and economic consideration. nih.gov Green chemistry emphasizes conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Traditional methods for oxime synthesis sometimes require heating or refluxing. ijprajournal.com However, recent advancements have led to highly energy-efficient synthetic routes.
Modern approaches to oxime synthesis that align with this principle include:
Mechanochemistry: This solvent-free approach uses mechanical energy, such as grinding, to initiate reactions at room temperature. nih.govmdpi.com The local heat generated by grinding can be sufficient to drive the reaction to completion, eliminating the need for external heating and significantly reducing energy consumption. nih.gov
Photochemical Synthesis: Visible-light-induced reactions, often using an organocatalyst, can transform precursors like nitroalkanes into oximes under mild, ambient conditions. acs.orgnih.gov
Electrosynthesis: The use of electrocatalysis to synthesize oximes from nitrates and carbonyl compounds represents a novel, green strategy. ecnu.edu.cn These reactions can exhibit high efficiency and selectivity at low temperatures. A recent development in this area is the electrosynthesis of hydroxylamine from nitrate, which can then be reacted in situ with ketones to form oximes, avoiding the overreduction to ammonia (B1221849). nih.govnih.gov
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry advocates for the use of safer solvents or, ideally, the elimination of solvents altogether. nih.gov
For the synthesis of this compound and other oximes, significant progress has been made in developing benign reaction media:
Water-Based Systems: Water is an environmentally friendly solvent for many organic reactions. ias.ac.inresearchgate.net The synthesis of aryl oximes has been successfully demonstrated at room temperature using mineral water as the solvent, which can be more effective than pure water due to the presence of natural minerals. ias.ac.in
Solvent-Free Reactions: As mentioned, mechanochemical (grindstone chemistry) and solid-state syntheses completely eliminate the need for a solvent. nih.govmdpi.com Reactants are simply ground together, often with a catalyst, to produce the desired oxime in high yields. nih.gov This approach drastically reduces waste and the environmental hazards associated with solvent use. mdpi.com
The table below compares traditional and green solvent systems for oxime synthesis.
| Parameter | Traditional Solvents (e.g., Toluene, Methanol) | Green Alternatives |
| Environmental Impact | Often volatile organic compounds (VOCs), can be toxic and flammable. | Water is non-toxic and non-flammable. Solvent-free systems generate no solvent waste. |
| Reaction Conditions | May require elevated temperatures. | Often proceed at room temperature. ijprajournal.comias.ac.in |
| Work-up Procedure | Can be complex, requiring extraction and distillation. | Simpler work-up, often involving simple filtration. nih.gov |
| Safety | Poses risks of fire and exposure to hazardous fumes. | Significantly safer for operators. mdpi.com |
By adopting these greener media, the synthesis of this compound can be made substantially more sustainable.
Academic Research on Environmental Fate and Degradation Methodologies
Once a chemical is released into the environment, its persistence, mobility, and degradation pathways determine its long-term impact. While specific studies on this compound are limited, research on the broader class of oximes provides insight into its likely environmental behavior.
Biodegradation by microorganisms is a primary mechanism for the breakdown of organic compounds in soil and water. researchgate.net Research on other aldoximes suggests several potential enzymatic pathways for their degradation.
Hydrolytic and Dehydrative Pathways: Some bacterial strains, such as Bacillus sp. and Rhodococcus sp., have been shown to metabolize aldoximes. One identified pathway involves the dehydration of the aldoxime to a nitrile, which is subsequently hydrolyzed to an amide and then a carboxylic acid. researchgate.net
Oxidative Pathways: In other cases, biodegradation may proceed without initial hydrolysis. Studies on a heterotrophic nitrifier of the genus Alcaligenes metabolizing pyruvic oxime indicated a pathway involving the oxidation of the nitrogen and/or carbon atoms before the cleavage of the C-N bond. nih.gov This process ultimately converts the oxime to nitrite and carbon dioxide. nih.gov
Hydrolysis of Oxime Derivatives: For compounds where the oxime is part of a larger structure, such as oxime carbamate pesticides, the initial step in degradation is often the hydrolysis of the ester bond, releasing the core oxime structure. researchgate.net
These known microbial metabolic routes suggest that this compound could potentially be biodegraded through similar oxidative or hydrolytic pathways, although the bulky tert-butyl group might influence the rate and mechanism of degradation.
In addition to biological processes, chemical and photochemical reactions can contribute to the degradation of oximes in the environment.
Chemical Hydrolysis: Oximes can undergo hydrolysis when heated in the presence of inorganic acids, breaking down into the corresponding aldehyde or ketone (in this case, 2,2-dimethylpropanal) and hydroxylamine. wikipedia.orgnoaa.gov This process could occur in acidic environmental compartments.
Beckmann Rearrangement: Under certain acidic conditions, ketoximes undergo the Beckmann rearrangement to form amides. wikipedia.org While this compound is an aldoxime, related acid-catalyzed rearrangements are possible and represent a potential chemical transformation pathway.
Photolytic Degradation: The N-O bond in oximes can be susceptible to cleavage upon exposure to light. Research has demonstrated that light-induced reactions, sometimes mediated by a catalyst, can fragment the oxime to produce highly reactive iminyl radicals. nsf.gov These radicals can then participate in a variety of subsequent reactions, leading to the degradation of the parent molecule. nsf.gov Photochemical transformations involving visible light have been developed for converting related nitro compounds into oximes, indicating the photosensitivity of this functional group and its precursors. nih.gov
The susceptibility of this compound to these degradation mechanisms would depend on specific environmental conditions such as pH, sunlight intensity, and the presence of other reactive chemical species.
Methodologies for Environmental Monitoring
The environmental monitoring of this compound, an oxime compound, is crucial for assessing its distribution, fate, and potential impact on ecosystems. While specific standardized methods for this particular compound are not widely documented in publicly available literature, established analytical methodologies for the broader class of oximes can be readily adapted for its detection and quantification in various environmental matrices. These methods primarily rely on advanced chromatographic and spectroscopic techniques, ensuring high sensitivity and selectivity. fiveable.meresearchgate.netijbr.com.pk
The selection of an appropriate analytical method depends on the environmental compartment being studied (water, soil, or air), the expected concentration range of the analyte, and the complexity of the sample matrix.
Monitoring in Aqueous Systems
Water bodies, including groundwater, surface water, and wastewater, can be potential reservoirs for water-soluble organic compounds like this compound. The primary techniques for its monitoring in aqueous samples involve liquid chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds in water. fiveable.me An aqueous sample is typically acidified and then directly injected or subjected to a concentration step like solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. epa.gov The separation is achieved on a reversed-phase HPLC column, and detection is performed using a tandem mass spectrometer (MS/MS). epa.gov The use of MS/MS allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor and product ion transitions for this compound would be monitored. epa.gov
Interactive Data Table: HPLC-MS/MS Parameters for Oxime Analysis in Water
| Parameter | Description | Typical Conditions for Oxime Analysis |
| Sample Preparation | Acidification of the water sample. Optional filtration and solid-phase extraction (SPE) for pre-concentration and cleanup. epa.gov | Acidification with formic acid. epa.gov |
| Chromatographic Column | Reversed-phase column (e.g., C18). | Hypersil ODS. epa.gov |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol). | Gradient elution with acetonitrile/water or methanol/water. google.com |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode is common for oximes. epa.gov | Atmospheric pressure ionization (API). epa.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. epa.gov | Monitoring of specific precursor and product ion transitions. |
Monitoring in Soil and Sediment
For the analysis of this compound in solid matrices like soil and sediment, the main challenge lies in the efficient extraction of the compound from the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS): Following extraction, LC-MS is the preferred method for analysis. The extraction process typically involves solvent extraction, where a suitable organic solvent is used to desorb the analyte from the soil particles. The resulting extract is then concentrated and cleaned up before injection into the LC-MS system. As with aqueous analysis, the use of selected ion monitoring (SIM) or MS/MS provides the necessary selectivity and sensitivity for detection. epa.gov
Interactive Data Table: Soil/Sediment Analysis Workflow for Oximes
| Step | Description | Key Considerations |
| 1. Sample Collection & Storage | Collection of representative soil samples and storage at low temperatures to prevent degradation. | Samples are typically stored frozen at temperatures below -10°C. epa.gov |
| 2. Extraction | Use of an appropriate solvent system to extract the analyte from the soil matrix. | A common extraction solvent is a mixture of acetonitrile and water. |
| 3. Cleanup | Removal of interfering co-extracted matrix components using techniques like solid-phase extraction (SPE). | This step is crucial for preventing ion suppression in the mass spectrometer. |
| 4. Analysis | Instrumental analysis using HPLC-MS or LC-MS/MS. | Reversed-phase liquid chromatography with mass spectrometric detection. epa.gov |
Monitoring in Air
Given the potential volatility of this compound, monitoring in the air, particularly in occupational settings or near industrial facilities, is also relevant.
Gas Chromatography (GC) with a Nitrogen-Selective Detector (NSD) or Mass Spectrometry (MS): For volatile and semi-volatile organic compounds, GC is a highly effective analytical technique. fiveable.meresearchgate.netijbr.com.pk Air samples can be collected by drawing a known volume of air through a sorbent tube containing a material like Chromosorb 106. baua.de The trapped analytes are then thermally desorbed or solvent-eluted and introduced into the GC system. A nitrogen-selective detector (NSD) provides high selectivity for nitrogen-containing compounds like oximes. baua.de Alternatively, a mass spectrometer can be used as the detector for definitive identification and quantification. google.combaua.de
Interactive Data Table: Air Monitoring and Analysis of Oximes
| Parameter | Description | Typical Methodology |
| Sampling | Active sampling by drawing air through a sorbent tube using a calibrated pump. baua.de | Sorbent tubes filled with materials like Chromosorb 106. baua.de |
| Sample Preparation | Solvent desorption of the analyte from the sorbent material. baua.de | Desorption with methanol. baua.de |
| Analytical Technique | Gas Chromatography (GC) for separation of volatile compounds. baua.de | Capillary GC column. |
| Detector | Nitrogen-Selective Detector (NSD) for specific detection of nitrogenous compounds or Mass Spectrometry (MS) for universal and confirmatory detection. baua.de | GC-NSD or GC-MS. baua.de |
Derivatization-Based Methods: An alternative approach for both liquid and gas phase samples involves a derivatization reaction. Oximes can react with aromatic hydrazines, such as 2,4-dinitrophenylhydrazine (DNPH), to form stable hydrazones. google.com These derivatives can then be analyzed using HPLC with UV detection or GC-MS, often with enhanced sensitivity and chromatographic performance. google.com
Future Research Directions and Emerging Trends
Discovery of Novel Reactivity Modes and Transformations
While the fundamental reactivity of oximes is well-established, dedicated research into the novel reactivity of N-(2,2-dimethylpropylidene)hydroxylamine is an emerging area. Future investigations are anticipated to uncover new transformations and expand its synthetic utility. The steric bulk of the t-butyl group in this compound can be expected to influence its reactivity, potentially leading to unique selectivity compared to less hindered oximes.
Potential areas of exploration include:
Asymmetric Transformations: The development of catalytic systems for the asymmetric reduction of the C=N bond could provide access to chiral hydroxylamines, which are valuable building blocks in medicinal chemistry.
C-H Functionalization: Direct functionalization of the C-H bonds within the t-butyl group or at the alpha-carbon to the oxime could offer novel pathways to more complex molecular architectures.
Photoredox Catalysis: The engagement of this compound in photoredox-catalyzed reactions could unveil new bond-forming strategies, such as radical-mediated additions to the oxime or its derivatives.
Rearrangement Reactions: While the Beckmann rearrangement of ketoximes is a classic transformation, exploring novel catalytic systems for the rearrangement of this compound could lead to the synthesis of valuable lactams or other nitrogen-containing heterocycles under milder and more selective conditions.
Integration into Advanced Functional Systems and Devices
The incorporation of this compound into advanced functional systems and devices represents a significant area for future development. The inherent properties of the oxime functional group, such as its ability to form complexes with metal ions and its potential for reversible covalent chemistry, make it a candidate for various material science applications.
Emerging trends in this area may include:
Polymer Chemistry: this compound can be explored as a monomer or a modifying agent in polymer synthesis. Its incorporation into polymer chains could introduce specific functionalities, such as metal-binding sites or points for post-polymerization modification.
Self-Healing Materials: The dynamic nature of the oxime linkage could be harnessed in the design of self-healing polymers. The reversible formation and cleavage of oxime-based crosslinks could allow materials to repair damage upon the application of a stimulus like heat or light.
Sensors: The ability of the hydroxylamine (B1172632) group to coordinate with metal ions could be exploited in the development of chemical sensors. The binding of a target analyte could lead to a measurable change in the optical or electronic properties of a material containing this compound.
Computational Chemistry for Predictive Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, and its application to this compound is a promising research direction. nih.govmdpi.com While specific DFT studies on this compound are not yet widely reported, the methodology has been successfully applied to other oximes and organic molecules, demonstrating its potential. mdpi.comnih.gov
Future computational studies on this compound could focus on:
Structural and Electronic Properties: DFT calculations can provide insights into the molecule's geometry, electronic structure, and spectroscopic properties. This information is crucial for understanding its reactivity and for designing new applications.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of catalysts.
Predictive Design: By screening virtual libraries of related compounds, computational chemistry can guide the design of new oxime derivatives with tailored properties for specific applications in materials science or catalysis.
A hypothetical table of calculated properties for this compound using DFT is presented below to illustrate the potential output of such studies.
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | 2.1 D | B3LYP/6-31G |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| C=N Bond Length | 1.28 Å | B3LYP/6-31G |
Note: The data in this table is illustrative and not based on actual published research.
Scalable and Sustainable Synthesis for Industrial Applications
The development of scalable and sustainable synthetic routes to this compound is crucial for its potential industrial applications. Traditional methods for oxime synthesis often involve stoichiometric reagents and organic solvents, which can have environmental drawbacks. nih.gov Modern research is focused on developing greener alternatives.
Key areas for advancement in the synthesis of this compound include:
Catalytic Processes: The use of catalysts can reduce the amount of waste generated and allow for milder reaction conditions. Research into heterogeneous catalysts, which can be easily separated and recycled, is particularly promising.
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. mdpi.com
Solvent-Free Synthesis: The development of solvent-free reaction conditions, such as grinding or mechanochemistry, can significantly reduce the environmental impact of the synthesis. mdpi.comnih.gov
The table below summarizes various approaches to oxime synthesis that could be adapted for the production of this compound.
| Method | Reactants | Conditions | Advantages |
| Conventional | Pivalaldehyde, Hydroxylamine Hydrochloride, Base | Organic Solvent, Reflux | Well-established |
| Green Approach | Pivalaldehyde, Hydroxylamine | Water, Natural Acid Catalyst | Environmentally friendly |
| Solvent-Free | Pivalaldehyde, Hydroxylamine Hydrochloride | Grinding, Catalyst (e.g., Bi2O3) | Reduced waste, simple workup mdpi.com |
| Catalytic Oxidation | N-(2,2-dimethylpropyl)amine | Oxidant, Catalyst | Alternative starting material |
Q & A
Q. What are the optimal synthetic routes for N-(2,2-dimethylpropylidene)hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves the reaction of 2,2-dimethylpropanal (pivalaldehyde) with hydroxylamine under controlled conditions. Key variables include solvent choice (e.g., aqueous or anhydrous systems), temperature (room temperature to mild heating), and pH (neutral to slightly acidic conditions). Catalysts like acetic acid may enhance imine formation. For example, hydroxylamine derivatives are often synthesized via nucleophilic addition-elimination mechanisms . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproducts like unreacted aldehydes or over-oxidized species .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the oxime structure (C=N-OH) via characteristic shifts (e.g., ~8–9 ppm for the imine proton in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity and stability, particularly under varying pH conditions (e.g., acidic vs. neutral), as hydroxylamine derivatives may degrade or form artifacts .
- Infrared Spectroscopy (IR) : Identifies N-OH and C=N stretches (~3200–3400 cm⁻¹ and ~1600–1650 cm⁻¹, respectively) .
Q. What are the stability considerations for storing this compound under different pH and temperature conditions?
- Methodological Answer :
- pH Sensitivity : Under acidic conditions (pH < 5), spontaneous decomposition to aldehydes or nitrosamines may occur. Neutral to slightly basic conditions (pH 7–8) enhance stability .
- Temperature : Store at 2–8°C in airtight, light-protected containers to prevent thermal degradation or oxidation. Long-term stability studies using accelerated aging protocols (e.g., 40°C/75% RH for 6 months) are recommended .
Advanced Research Questions
Q. How does this compound interact with hepatic microsomal enzymes, and what are the implications for its metabolic stability?
- Methodological Answer : Studies on structurally similar hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine) reveal that cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP2E1, mediate metabolic pathways. In vitro assays using rat or rabbit hepatic microsomes can assess reductive (e.g., conversion to amines) or oxidative (e.g., nitroso derivatives) metabolism. Species-specific differences are critical: rat microsomes show lower reductive activity compared to rabbits. Pre-treatment with CYP inducers (e.g., β-naphthoflavone for CYP1A) can clarify enzyme contributions .
Q. What are the potential sources of artifacts when using this compound in analytical chemistry applications?
- Methodological Answer : Hydroxylamine derivatives react with carbonyl-containing molecules (e.g., aldehydes, ketones) to form oximes or nitrones, which can skew analytical results. For example, in environmental extractions, hydroxylamine may artificially generate N- or S-containing molecules, accounting for 20–30% of detected artifacts. Mitigation strategies include:
- Avoiding hydroxylamine in protocols targeting carbonyl-rich matrices.
- Validating extraction methods with isotopic labeling or control experiments .
Q. How do structural modifications of this compound influence its reactivity in organic synthesis?
- Methodological Answer : Substituents on the alkylidene group (e.g., methyl, chloro) alter electronic and steric properties, affecting nucleophilic addition or redox behavior. For instance:
- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the imine carbon, enhancing reactivity with Grignard reagents.
- Steric Hindrance (2,2-dimethyl) : Reduces undesired side reactions in multi-step syntheses. Computational modeling (DFT) can predict regioselectivity in reactions like cycloadditions .
Q. What is the role of CYP enzyme induction in the metabolism of this compound, and how does this vary between species?
- Methodological Answer : CYP induction studies in rats (e.g., using β-naphthoflavone for CYP1A, phenobarbital for CYP2B) show differential metabolite profiles. For example, β-naphthoflavone induction increases o-aminophenol formation by 2.4-fold, suggesting CYP1A dominance in oxidative pathways. Cross-species comparisons require microsomal incubations with NADPH cofactors and LC-MS/MS quantification of metabolites. Human-relevant models (e.g., hepatocyte spheroids) are recommended for translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
